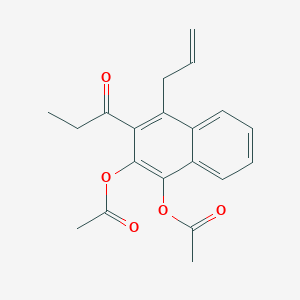
3-Propanoyl-4-(prop-2-en-1-yl)naphthalene-1,2-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propanoyl-4-(prop-2-en-1-yl)naphthalene-1,2-diyl diacetate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a naphthalene core substituted with propanoyl and prop-2-en-1-yl groups, along with diacetate functionalities. Its complex structure allows it to participate in a variety of chemical reactions, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propanoyl-4-(prop-2-en-1-yl)naphthalene-1,2-diyl diacetate typically involves multi-step organic reactions. One common method includes the acylation of a naphthalene derivative followed by allylation and acetylation steps. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Propanoyl-4-(prop-2-en-1-yl)naphthalene-1,2-diyl diacetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring or the allyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like N-bromosuccinimide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-Propanoyl-4-(prop-2-en-1-yl)naphthalene-1,2-diyl diacetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Wirkmechanismus
The mechanism by which 3-Propanoyl-4-(prop-2-en-1-yl)naphthalene-1,2-diyl diacetate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Prop-2-yn-1-yloxy)naphthalene: This compound has a similar naphthalene core but with different substituents, leading to distinct chemical properties.
2-(Prop-2-en-1-yl)naphthalene: Another related compound with an allyl group, used in similar applications but with different reactivity.
1-(2-Propenyl)naphthalene: This compound also features a naphthalene core with an allyl group, highlighting the diversity of naphthalene derivatives.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
89510-02-1 |
|---|---|
Molekularformel |
C20H20O5 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
(2-acetyloxy-3-propanoyl-4-prop-2-enylnaphthalen-1-yl) acetate |
InChI |
InChI=1S/C20H20O5/c1-5-9-15-14-10-7-8-11-16(14)19(24-12(3)21)20(25-13(4)22)18(15)17(23)6-2/h5,7-8,10-11H,1,6,9H2,2-4H3 |
InChI-Schlüssel |
DWTQHMUZTGXLGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C2=CC=CC=C2C(=C1OC(=O)C)OC(=O)C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


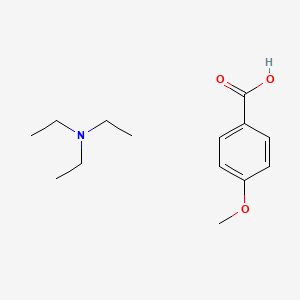
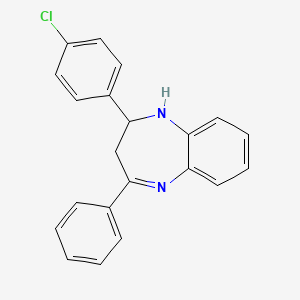
![{[1-(Benzyloxy)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14401252.png)
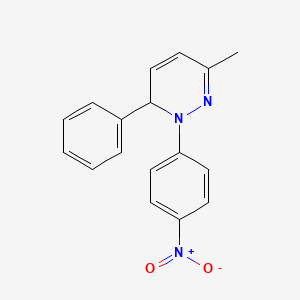
![2-([1,1'-Biphenyl]-2-yl)-5,5-dimethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14401258.png)

![[7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol](/img/structure/B14401275.png)
![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-3-nitrocyclohexa-2,5-dien-1-one](/img/structure/B14401283.png)


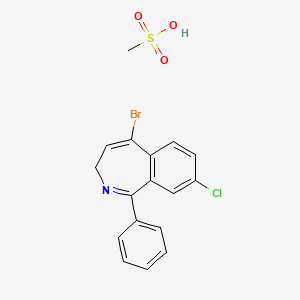
![6-Amino-2-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]pyrimidin-5(4H)-one](/img/structure/B14401297.png)
![Ethyl {1-[(benzyloxy)methyl]-1H-tetrazol-5-yl}acetate](/img/structure/B14401309.png)

